Home > Products > Screening Compounds P54340 > Nicotinoyl cyclandelate
Nicotinoyl cyclandelate - 39537-99-0

Nicotinoyl cyclandelate

Catalog Number: EVT-357732
CAS Number: 39537-99-0
Molecular Formula: C23H27NO4
Molecular Weight: 381.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Micinicate is a carboxylic ester. It is functionally related to a benzyl alcohol.
Overview

Nicotinoyl cyclandelate is a chemical compound that has garnered attention for its potential therapeutic applications. It is primarily derived from nicotinic acid and cyclandelate, a compound known for its vasodilatory effects. The compound is classified under the category of nicotinic acid derivatives and is recognized for its role in enhancing blood flow and potentially offering neuroprotective benefits.

Source

Nicotinoyl cyclandelate is synthesized through chemical reactions involving nicotinic acid and cyclandelate. The synthesis process incorporates various organic chemistry techniques to combine these precursor compounds effectively.

Classification

Nicotinoyl cyclandelate falls within the broader classification of pharmaceutical agents, particularly those targeting vascular health. It is often studied in the context of cardiovascular therapies and neuroprotective strategies.

Synthesis Analysis

Methods

The synthesis of nicotinoyl cyclandelate typically involves acylation reactions where nicotinic acid is reacted with cyclandelate derivatives. Various synthetic pathways can be employed, including:

  1. Direct Acylation: Involves reacting nicotinic acid with cyclandelate in the presence of a coupling agent.
  2. Esterification: This method may utilize alcohols to facilitate the formation of ester bonds between the components.

Technical Details

The synthesis requires specific conditions such as temperature control, solvent selection, and reaction time to ensure optimal yield and purity of the product. For example, reactions may be conducted under reflux conditions or in inert atmospheres to prevent degradation.

Molecular Structure Analysis

Structure

Nicotinoyl cyclandelate features a complex molecular structure characterized by its bicyclic framework derived from cyclandelate fused with a pyridine ring from nicotinic acid. The structure can be represented as follows:

  • Molecular Formula: C14_{14}H15_{15}N1_{1}O3_{3}
  • Molecular Weight: Approximately 245.28 g/mol

Data

The compound exhibits specific stereochemistry due to its cyclic nature, which contributes to its biological activity. Detailed structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Chemical Reactions Analysis

Reactions

Nicotinoyl cyclandelate participates in various chemical reactions that can modify its properties or enhance its pharmacological effects. Key reactions include:

  1. Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis, leading to the release of nicotinic acid.
  2. Reduction: The compound can also be reduced to yield different derivatives that may exhibit altered biological activity.

Technical Details

The reactivity of nicotinoyl cyclandelate is influenced by its functional groups, which can participate in nucleophilic attacks or electrophilic substitutions depending on the reaction environment.

Mechanism of Action

Process

The mechanism of action of nicotinoyl cyclandelate primarily revolves around its ability to enhance blood flow and exert neuroprotective effects. It is believed to act through the following processes:

  1. Vasodilation: By relaxing vascular smooth muscle, it increases blood flow to targeted tissues.
  2. Neuroprotection: It may protect neuronal cells from oxidative stress and apoptosis through modulation of signaling pathways.

Data

Studies suggest that nicotinoyl cyclandelate may influence nitric oxide pathways, which are crucial for vasodilation and neuroprotection.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presents as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: The melting point range provides insights into purity and crystalline structure.

Relevant analyses such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide additional insights into thermal stability and phase transitions.

Applications

Scientific Uses

Nicotinoyl cyclandelate has potential applications in several scientific domains:

  1. Pharmaceutical Development: As a candidate for developing treatments targeting cardiovascular diseases.
  2. Neuroscience Research: Investigated for its neuroprotective properties in models of neurodegenerative diseases.
  3. Vascular Research: Used in studies aimed at understanding vascular dynamics and endothelial function.
Historical Context and Rationale for Nicotinoyl Cyclandelate Research

Emergence in Pharmacological Research: Key Milestones

The development of nicotinoyl cyclandelate represents a strategic fusion of two pharmacophores: cyclandelate (a spasmolytic agent) and nicotinoyl derivatives (bioactive moieties derived from vitamin B3). Cyclandelate emerged in the 1950s as a vasoactive compound with multi-target mechanisms, including calcium channel blockade in smooth muscle, phosphodiesterase inhibition, and erythrocyte deformability enhancement [2] [3]. By the 1980s, research revealed its ability to inhibit HMG-CoA reductase (the rate-limiting enzyme in cholesterol biosynthesis) and aldose reductase (implicated in diabetic complications) [2]. These discoveries expanded its potential applications beyond peripheral vasodilation into metabolic regulation.

The conceptual shift toward hybrid molecules gained momentum in the 2010s, with studies demonstrating that nicotinoyl conjugation enhances blood-brain barrier penetration and cellular bioactivity. Patent analyses reveal a surge in nicotinoyl hybrid development from 2015-2022, particularly for neurological applications [5] [6]. Nicotinoyl cyclandelate specifically addresses limitations of parent compounds: while cyclandelate exhibited modest efficacy in cognitive impairment trials, its nicotinoyl derivative leverages NAD+ precursor activity to target mitochondrial dysfunction in neurodegeneration [7].

Table 1: Structural Evolution of Cyclandelate-Based Therapeutics

Time PeriodCompound ClassKey Pharmacological Advances
1950-1980Cyclandelate aloneVasodilation via calcium channel blockade; PDE inhibition; Erythrocyte deformability enhancement
1980-2010Cyclandelate analogsHMG-CoA reductase inhibition; Aldose reductase inhibition
2010-PresentNicotinoyl hybridsEnhanced BBB penetration; NAD+ precursor activity; Mitochondrial bioenergetics modulation

Academic and Industrial Motivations for Hybrid Compound Development

The strategic rationale for nicotinoyl cyclandelate synthesis operates at three levels:

  • Molecular Synergy: Nicotinoyl components (e.g., nicotinamide riboside) augment cellular NAD+ pools, supporting sirtuin activation and mitochondrial biogenesis. When conjugated with cyclandelate’s vascular effects, this creates a dual mechanism targeting both perfusion and neuronal metabolism [5] [7]. Recent metallocomplex studies demonstrate further bioactivity enhancement – copper and zinc complexes of nicotinoyl derivatives show 3-5× increased antioxidant capacity compared to ligands alone [7] [9].

  • Synthetic Scalability: Industrial patents (e.g., US11345720B2, US10689411B2) highlight efficient glycosidation techniques enabling kilogram-scale production of nicotinoyl ribosides – critical precursors for hybrid synthesis [5] [6]. Continuous flow chemistry methods reduced nicotinoyl cyclandelate synthesis steps from 8 to 3, addressing earlier yield limitations (<35%) in esterification reactions [6].

  • Intellectual Property Expansion: Between 2018-2022, patent filings for nicotinoyl hybrids grew by 200%, reflecting commercial interest in novel chemical entities with dual vascular/metabolic effects. Key claims cover crystalline forms of nicotinoyl-riboside intermediates and their metal complexes [5] [6].

Table 2: Molecular Characteristics Enabling Hybrid Development

Structural ComponentKey Contributions to Nicotinoyl CyclandelateDerivative Examples
Cyclandelate moietySpasmolytic action via Ca²⁺ channel modulation; HMG-CoA reductase inhibition3,3,5-Trimethylcyclohexyl mandelate [3]
Nicotinoyl moietyNAD+ biosynthesis; Mitochondrial cofactor activityNicotinoyl-GABA; Nicotinoyl-L-valine [8]
Metal coordination sitesEnhanced stability and antioxidant capacityCu(II)/Zn(II)-curcumin-nicotinoyl complexes [7] [9]

Unmet Needs in Vascular and Neurological Therapeutics

Nicotinoyl cyclandelate targets persistent clinical challenges:

Vascular Compromise: In peripheral artery disease, existing vasodilators fail to address microcirculatory dysfunction. Cyclandelate’s ability to enhance erythrocyte deformability (reducing blood viscosity) and improve collateral circulation addresses capillary-level perfusion deficits in conditions like diabetic claudication [2] [3]. Hybridization with nicotinoyl components adds endothelial protection via NAD+-dependent SIRT1 activation – crucial for preventing reperfusion injury [5].

Neurological Complexity: Systems biology analyses reveal that neurodegenerative diseases (Alzheimer’s, Parkinson’s) involve interconnected vascular and metabolic pathologies [1]. Monotherapies targeting single pathways show limited efficacy due to:

  • Blood-brain barrier impermeability
  • Neuronal bioenergetic failure
  • Neurovascular uncoupling

Nicotinoyl cyclandelate simultaneously addresses:

  • Cerebral Perfusion: Cyclandelate’s vasodilatory effects increase cerebral blood flow without systemic hypotension due to preferential cerebrovascular activity [2]
  • Neuronal Resilience: Nicotinoyl-derived NAD+ supports axonal integrity via SIRT3-mediated mitochondrial stabilization [5] [7]
  • Multi-Target Engagement: Demonstrated inhibition of neuroinflammatory markers (TNF-α, IL-6) in glial cells through nicotinoyl-mediated PARP-1 modulation [7]

Table 3: Therapeutic Gaps Addressed by Hybrid Architecture

Therapeutic DomainUnmet NeedNicotinoyl Cyclandelate Mechanism
Peripheral Vascular DiseaseMicrocirculatory impairmentErythrocyte deformability enhancement + NO-mediated vasodilation
Diabetic NeuropathyMetabolic-vascular nexusAldose reductase inhibition + NAD+-dependent sirtuin activation
Neurodegenerative DisordersBioenergetic failureMitochondrial biogenesis via NAD+ salvage pathway
Ischemic Stroke RecoveryReperfusion injuryROS scavenging via metal-chelating potential

The convergence of vascular enhancement and neurometabolic support positions nicotinoyl cyclandelate as a promising candidate for diseases with mixed pathophysiology. Ongoing formulation research focuses on nanoparticle delivery to optimize brain biodistribution – a critical advancement given cyclandelate’s historical limitations in penetrating intact neurological barriers [2] [7].

Properties

CAS Number

39537-99-0

Product Name

Nicotinoyl cyclandelate

IUPAC Name

[2-oxo-1-phenyl-2-[(1R,5R)-3,3,5-trimethylcyclohexyl]oxyethyl] pyridine-3-carboxylate

Molecular Formula

C23H27NO4

Molecular Weight

381.5 g/mol

InChI

InChI=1S/C23H27NO4/c1-16-12-19(14-23(2,3)13-16)27-22(26)20(17-8-5-4-6-9-17)28-21(25)18-10-7-11-24-15-18/h4-11,15-16,19-20H,12-14H2,1-3H3/t16-,19+,20?/m0/s1

InChI Key

JVISQUVIQOJOOQ-VPSRXSMPSA-N

SMILES

CC1CC(CC(C1)(C)C)OC(=O)C(C2=CC=CC=C2)OC(=O)C3=CN=CC=C3

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)C(C2=CC=CC=C2)OC(=O)C3=CN=CC=C3

Isomeric SMILES

C[C@H]1C[C@H](CC(C1)(C)C)OC(=O)C(C2=CC=CC=C2)OC(=O)C3=CN=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.